molecular formula C13H15N3O2S B11423497 Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate

Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate

Cat. No.: B11423497
M. Wt: 277.34 g/mol
InChI Key: NDIYINPQJSZNPZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Methyl group (CH₃): Attached to the nitrogen atom at position 3.

    Amino group (NH₂): Located at position 3.

    Tetrahydrothieno[2,3-b][1,6]naphthyridine ring: This fused bicyclic system contains a thieno ring (five-membered ring containing sulfur) and a naphthyridine ring (fused pyridine and benzene rings).

Preparation Methods

Synthetic Routes::

    Fischer Indole Synthesis:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. the synthetic routes mentioned above can be adapted for larger-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the amino or carboxylate groups.

    Substitution: Substitution reactions at various positions can yield diverse derivatives.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various alkylating agents or nucleophiles.

Major Products::
  • The specific products depend on the reaction conditions and substituents. Variants of the compound with modified functional groups can be obtained.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering its unique structure.

    Biological Studies: Explore its interactions with biological targets (e.g., enzymes, receptors).

    Materials Science: Assess its use in materials, such as organic semiconductors.

Mechanism of Action

  • The precise mechanism of action remains an area of research. It likely involves interactions with specific cellular targets, affecting biological processes.

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

Methyl 3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19N3O2S
  • Molar Mass : 353.44 g/mol
  • CAS Number : 340817-44-9

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Antimicrobial Activity : Compounds derived from tetrahydrothieno and naphthyridine scaffolds have shown efficacy against various pathogens. For instance, related compounds have demonstrated activity against Staphylococcus aureus and Candida albicans through mechanisms involving disruption of cell wall synthesis and inhibition of nucleic acid synthesis .
  • Antitumor Activity : A series of studies have evaluated the antitumor properties of tetrahydro derivatives. For example, compounds were tested against human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising cytotoxic effects . The structure-activity relationship (SAR) studies revealed that modifications in the side chains significantly influenced the anticancer activity.
  • Central Nervous System (CNS) Modulation : Recent investigations into the binding affinity of similar compounds to metabotropic glutamate receptors (mGlu) suggest potential applications in treating neurological disorders. This includes research on negative allosteric modulators that could provide therapeutic benefits in conditions like anxiety and depression .

Antimicrobial Efficacy

A study investigated the antimicrobial properties of a related compound using disk diffusion methods. The results indicated strong inhibition zones against specific bacterial strains, suggesting that structural analogs of this compound could be developed as effective antimicrobial agents .

Antitumor Studies

In a comprehensive evaluation of various tetrahydro derivatives for their anticancer potential, several compounds were found to exhibit selective cytotoxicity towards cancer cell lines. Notably, the study highlighted the importance of specific functional groups in enhancing antitumor activity. The findings suggest that methyl 3-amino-6-methyl derivatives could be promising candidates for further development .

Data Tables

Biological ActivityCompound TestedResult
AntimicrobialTetrahydro derivativeEffective against S. aureus and C. albicans
AntitumorMethyl 3-amino derivativeCytotoxic effects on MCF-7 and HepG2
CNS ModulationmGlu receptor modulatorsPotential therapeutic applications

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

methyl 3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-16-4-3-9-7(6-16)5-8-10(14)11(13(17)18-2)19-12(8)15-9/h5H,3-4,6,14H2,1-2H3

InChI Key

NDIYINPQJSZNPZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)OC)N

Origin of Product

United States

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